![molecular formula C13H28N4OS B14614743 1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea is an organic compound with the molecular formula C₁₃H₂₈N₄OS It is characterized by the presence of a hydrazinylidenemethyl group and an octylsulfanylpropyl group attached to a urea backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea typically involves the reaction of hydrazine derivatives with appropriate urea precursors. One common method includes the condensation of hydrazine with an aldehyde or ketone to form a hydrazone intermediate, which is then reacted with an isocyanate to yield the desired urea derivative. The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents may also be tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazinylidenemethyl group can be reduced to form hydrazine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the hydrazinylidenemethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学研究应用
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or surfactants.
作用机制
The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The octylsulfanyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-[(E)-hydrazinylidenemethyl]-3-(3-hexylsulfanylpropyl)urea: Similar structure but with a shorter alkyl chain.
1-[(E)-hydrazinylidenemethyl]-3-(3-decylsulfanylpropyl)urea: Similar structure but with a longer alkyl chain.
1-[(E)-hydrazinylidenemethyl]-3-(3-phenylsulfanylpropyl)urea: Similar structure but with an aromatic group instead of an alkyl chain.
Uniqueness
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The octylsulfanyl group provides a balance between hydrophobicity and flexibility, making it suitable for various applications. Additionally, the hydrazinylidenemethyl group offers potential for diverse chemical modifications and interactions with biological targets.
属性
分子式 |
C13H28N4OS |
|---|---|
分子量 |
288.46 g/mol |
IUPAC 名称 |
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea |
InChI |
InChI=1S/C13H28N4OS/c1-2-3-4-5-6-7-10-19-11-8-9-15-13(18)16-12-17-14/h12H,2-11,14H2,1H3,(H2,15,16,17,18) |
InChI 键 |
XRWZPUOHJZIQMD-UHFFFAOYSA-N |
手性 SMILES |
CCCCCCCCSCCCNC(=O)N/C=N/N |
规范 SMILES |
CCCCCCCCSCCCNC(=O)NC=NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14614666.png)
![3-[Methyl(nitro)amino]propanoic acid](/img/structure/B14614669.png)
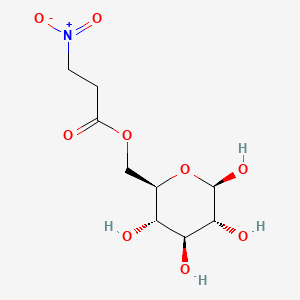
![1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B14614675.png)
![Phosphorane, [(3-methylphenyl)methylene]triphenyl-](/img/structure/B14614683.png)
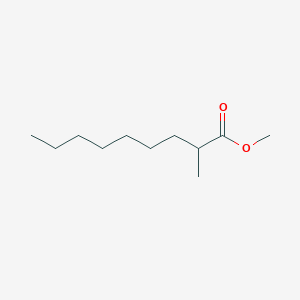
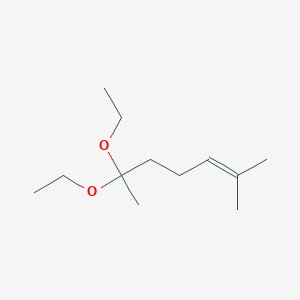
![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)

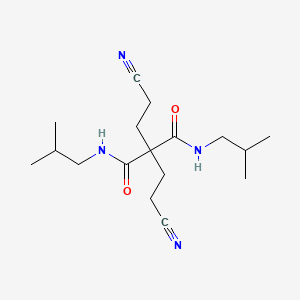
![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
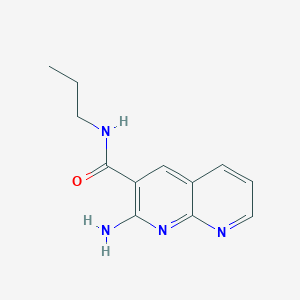

![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
